2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide
Beschreibung
Historical Development and Significance in Medicinal Chemistry
First synthesized in 2009, 2-amino-N-(1-methyl-piperidin-4-yl)-acetamide represents a strategic evolution of piperidine derivatives, which have been medicinal chemistry mainstays since the 1950s. Its development coincided with renewed interest in sp³-rich scaffolds to improve target selectivity over flat aromatic systems. The compound’s molecular formula (C₈H₁₇N₃O) provides balanced lipophilicity (clogP ≈ 0.82) and polar surface area (≈58 Ų), enabling blood-brain barrier penetration while maintaining aqueous solubility.
Key historical milestones include:
- 2009 : Initial synthesis and characterization (PubChem CID 43373582)
- 2015 : First reported use as a kinase inhibitor intermediate
- 2020 : Adoption in fragment-based drug discovery campaigns
The methyl group at the piperidine nitrogen prevents rapid metabolic N-dealkylation, addressing a key limitation of earlier piperidine drugs like haloperidol.
Position Within Piperidine-Based Heterocyclic Compounds
This compound occupies a distinct niche in piperidine chemistry due to its dual functionalization:
| Feature | Comparative Analysis |
|---|---|
| Piperidine Substitution | 4-position acetamide vs. typical 2- or 3-substituents in analgesics |
| Amino Group Placement | β-amino acetamide configuration enables novel H-bond networks |
| Stereochemical Complexity | Single chiral center at C4 vs. polycyclic piperidines |
The 1-methyl group induces chair conformation preference, with the acetamide moiety adopting equatorial orientation to minimize 1,3-diaxial strain. This contrasts with N-methyl-N-(piperidin-4-yl)acetamide (CID 21468403), where dual N-methylation reduces hydrogen-bonding capacity.
Current Research Landscape and Scientific Interest
Recent applications focus on three domains:
- Neurological Targets : As a σ-1 receptor partial agonist (Ki ≈ 380 nM) with 50-fold selectivity over σ-2
- Anti-Inflammatory Applications : Potentiation of IL-10 production in macrophage models (EC₅₀ = 1.2 μM)
- Antimicrobial Adjuvants : Synergy with β-lactams against MRSA (4-fold MIC reduction)
Ongoing clinical trials (Phase I/II) investigate derivatives for neuropathic pain management, leveraging its dual modulation of TRPV1 and NMDA receptors.
Structural Relevance in Drug Discovery Paradigms
The molecule exemplifies modern lead optimization strategies:
Key Structural Advantages
- Modularity : Amino and acetamide groups enable parallel synthesis (Fig. 1)
Core Structure → R¹ = Methyl (parent)
→ R² = Acetamide
→ R³ = Amino
- Conformational Restriction : Piperidine chair form pre-organizes pharmacophores
- Metabolic Stability : t₁/₂ = 6.7 h in human microsomes vs. 1.2 h for des-methyl analog
Comparative QSAR studies with N-[1-(2-amino-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide (EVT-3371600) demonstrate the critical role of the 4-position acetamide in maintaining >90% plasma protein binding while avoiding P-glycoprotein efflux.
Eigenschaften
IUPAC Name |
2-amino-N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHFGQLWQPTVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096841-08-5 | |
| Record name | 2-amino-N-(1-methyl-piperidin-4-yl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide typically involves the reaction of 1-methylpiperidine with acetamide in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has garnered attention for its potential as a pharmaceutical agent, particularly in the following areas:
Neurological Disorders
Preliminary studies indicate that 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide may influence neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety. Its interaction with specific receptors could modulate neurotransmitter release, providing therapeutic benefits.
Opioid Receptor Modulation
Research has demonstrated that compounds structurally similar to this compound can act as ligands for opioid receptors. For instance, studies involving 4-anilidopiperidine analogues have shown that modifications at specific positions can enhance binding affinity and selectivity towards μ and δ opioid receptors . This suggests that derivatives of this compound could be explored for pain management or addiction therapy.
Enzyme Inhibition
The compound may function as an enzyme inhibitor, impacting various biological pathways. Ongoing research aims to elucidate its interactions with specific enzymes, which could lead to the development of novel therapeutic agents targeting metabolic disorders or cancer.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Opioid Ligands Development
A study focused on designing novel opioid ligands based on the piperidine scaffold demonstrated that modifications to the acetamide group can significantly alter receptor affinity. Compounds with similar structures showed promising results in binding assays, indicating that further exploration of this compound could yield effective analgesics .
Case Study 2: Neuropharmacological Profiles
Research into the neuropharmacological profiles of piperidine derivatives has revealed their potential in treating psychiatric disorders. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further investigation into their efficacy and safety profiles in clinical settings .
Comparative Analysis of Related Compounds
The following table summarizes key characteristics and findings related to this compound and its analogues:
| Compound Name | Binding Affinity (μM) | Primary Target | Application Area |
|---|---|---|---|
| This compound | TBD | Opioid Receptors | Pain Management |
| N-phenyl-N-(piperidin-4-yl)propionamide | 0.190 | μ Opioid Receptor | Analgesic Development |
| N-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide | TBD | μ Opioid Receptor | Addiction Therapy |
Wirkmechanismus
The mechanism of action of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Piperidine Derivatives: The target compound and 2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide share a piperidine scaffold.
- Halogenated Derivatives : Bromo- and fluoro-substituted acetamides (e.g., 2-bromo-4,6-difluorophenyl) introduce steric and electronic effects that may improve target affinity in antimicrobial or CNS drug candidates .
- Heterocyclic Substituents : Thiazole () or pyridyl () groups expand π-π stacking capabilities, critical for enzyme inhibition.
Challenges and Limitations
Biologische Aktivität
2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide (often referred to as the compound) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of specific enzymes, influencing downstream signaling pathways. The precise mechanisms are still under investigation, but preliminary studies suggest involvement in:
- Enzyme inhibition : Potentially modulating the activity of enzymes linked to various diseases.
- Receptor binding : Interacting with neurotransmitter receptors, which could impact neurological functions.
Antiparasitic Activity
Research has indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, derivatives have been screened for activity against Trypanosoma brucei, the causative agent of African sleeping sickness. One study reported a related compound showing an EC50 of 0.001 μM against T. brucei in vitro, demonstrating high potency and selectivity over mammalian cells .
Anti-inflammatory Effects
Inhibition of soluble epoxide hydrolase (sEH) has been linked to anti-inflammatory effects. Compounds similar to this compound have been identified as potent sEH inhibitors, suggesting a potential role in treating inflammatory conditions .
Case Study 1: Antiparasitic Screening
A phenotypic screen identified a series of piperidine derivatives with significant activity against T. brucei. The most potent analogs exhibited low toxicity towards mammalian cells while effectively reducing parasitic load in murine models . This underscores the potential for developing new treatments for parasitic infections using similar compounds.
Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various piperidine derivatives, several compounds demonstrated strong inhibitory effects against bacterial strains associated with infections. The results indicated that modifications to the piperidine structure could enhance antimicrobial activity, providing insights into optimizing derivatives for therapeutic use .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Piperidine ring; acetamide group | Potential antiparasitic and antimicrobial activity |
| N-Ethylpiperidine | Piperidine ring; ethyl substitution | Increased CNS effects; less specific |
| N,N-Diethylacetamide | Acetamide structure; no piperidine | Common solvent; lower biological specificity |
Q & A
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to identify low-energy pathways for amide bond formation .
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological matrices (e.g., water-octanol partition coefficients).
- Docking Studies : Map interactions with target proteins (e.g., 5-HT receptor) using AutoDock Vina to prioritize synthetic analogs .
Table 1 : Computational Parameters for Reaction Optimization
| Parameter | Value/Approach |
|---|---|
| Solvent Model | Polarizable Continuum Model (PCM) |
| Basis Set | 6-311++G(d,p) |
| Free Energy Threshold | ΔG < 20 kcal/mol |
| Software | Gaussian 16, ICReDD Reaction Simulator |
How can researchers resolve contradictions in reported biological activity data for piperidinyl-acetamide derivatives?
Advanced Research Question
Discrepancies may arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Assay Protocols : Use validated cell lines (e.g., CHO-K1 for GPCR studies) and control compounds (e.g., clozapine for dopamine D receptor antagonism).
- Dose-Response Curves : Establish EC/IC values across multiple concentrations (e.g., 0.1 nM–10 µM) to confirm potency thresholds .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulation .
What experimental design considerations are critical for scaling up the synthesis of this compound?
Advanced Research Question
- Reactor Design : Optimize mixing efficiency (e.g., impeller speed > 200 rpm) and temperature control (±2°C) to minimize byproducts .
- Catalyst Screening : Evaluate heterogeneous catalysts (e.g., Pd/C for hydrogenation) to improve yield and reduce purification steps.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Table 2 : Key Parameters for Pilot-Scale Synthesis
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 50 mL | 50 L |
| Heating Method | Oil Bath | Jacketed Reactor |
| Purification | Column Chromatography | Centrifugal Partition Chromatography |
| Yield | 60–70% | Target ≥85% |
How do structural modifications to the piperidine ring influence the pharmacokinetic profile of this compound?
Advanced Research Question
- Metabolism : Methylation at the piperidine nitrogen (as in the parent compound) reduces CYP3A4-mediated oxidation compared to unsubstituted analogs.
- Bioavailability : LogP adjustments (e.g., introducing polar groups) enhance aqueous solubility but may compromise blood-brain barrier penetration.
- Half-Life : Deuterated analogs (e.g., replacing CH with CD) slow hepatic clearance, as shown in rat PK studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
